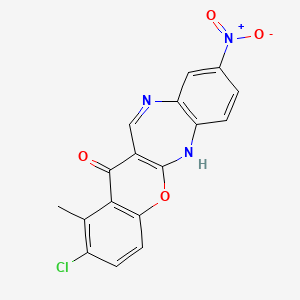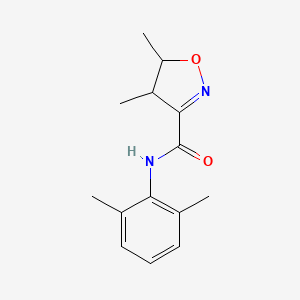
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Substituents: The dimethyl groups at positions 4 and 5 can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The carboxamide group is introduced by reacting the isoxazole carboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Processing: Using large reactors to carry out the reactions in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-4,5-dimethyl-3-isoxazolecarboxamide: Lacks the N-(2,6-dimethylphenyl) group.
N-(2,6-Dimethylphenyl)-3-isoxazolecarboxamide: Lacks the 4,5-dihydro-4,5-dimethyl groups.
Uniqueness
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide is unique due to the presence of both the dimethyl groups and the N-(2,6-dimethylphenyl) group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
130402-93-6 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-4,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-8-6-5-7-9(2)12(8)15-14(17)13-10(3)11(4)18-16-13/h5-7,10-11H,1-4H3,(H,15,17) |
Clave InChI |
QRFYGTRSBAYBIW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(ON=C1C(=O)NC2=C(C=CC=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


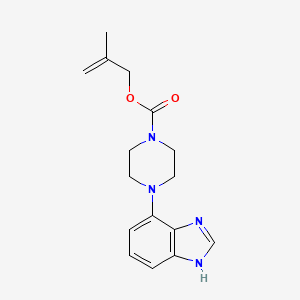
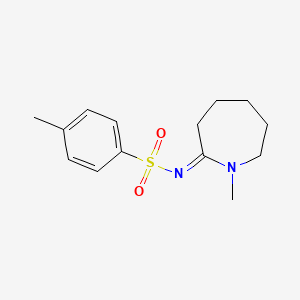
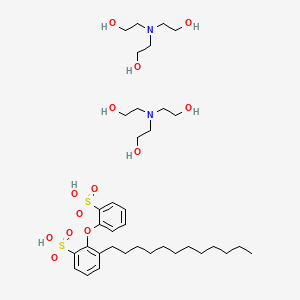

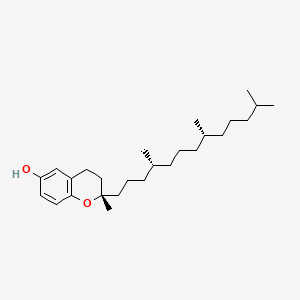
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
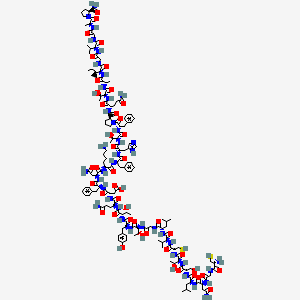
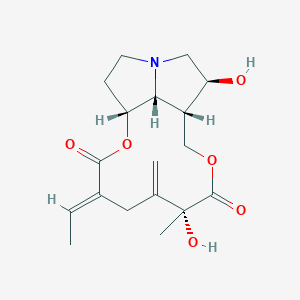
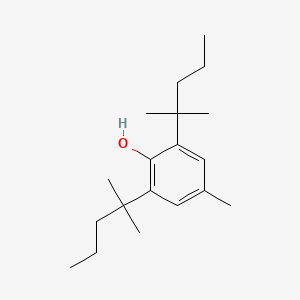


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)

